

Technical Guide: 4-(3,5-Difluorophenyl)cyclohexanone in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(3,5-Difluorophenyl)cyclohexanone

Cat. No.: B175172

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of **4-(3,5-Difluorophenyl)cyclohexanone**, a fluorinated organic compound of interest in synthetic chemistry and pharmaceutical research. It details the physicochemical properties, a representative synthetic protocol, and its potential applications as a versatile building block in the drug discovery pipeline.

Physicochemical Properties

4-(3,5-Difluorophenyl)cyclohexanone is a ketone derivative characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. The presence of fluorine atoms can significantly alter the properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for medicinal chemistry.

Data Summary

The key quantitative data for **4-(3,5-Difluorophenyl)cyclohexanone** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ F ₂ O	[1][2]
Molecular Weight	210.22 g/mol	[2]
CAS Number	156265-95-1	[1]
Predicted Boiling Point	278.0 ± 40.0 °C	[1]
Predicted Density	1.21 ± 0.06 g/cm ³	[1]

Synthesis and Experimental Protocols

As a chemical intermediate, **4-(3,5-Difluorophenyl)cyclohexanone** is primarily used as a building block for more complex molecules in organic synthesis.[3] A common synthetic route to aryl cyclohexanones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. [1][4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how a 4-aryl-cyclohexanone derivative could be synthesized and is based on general Suzuki-Miyaura coupling procedures.[2][5]

Objective: To synthesize a 4-aryl-cyclohexanone via palladium-catalyzed cross-coupling.

Materials:

- Aryl halide (e.g., 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate)
- 3,5-Difluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[2]
- Base (e.g., K₂CO₃, Na₂CO₃)[1]
- Solvent (e.g., Toluene, Dioxane, or THF/water mixture)[1][5]

- Inert gas (Argon or Nitrogen)

Procedure:

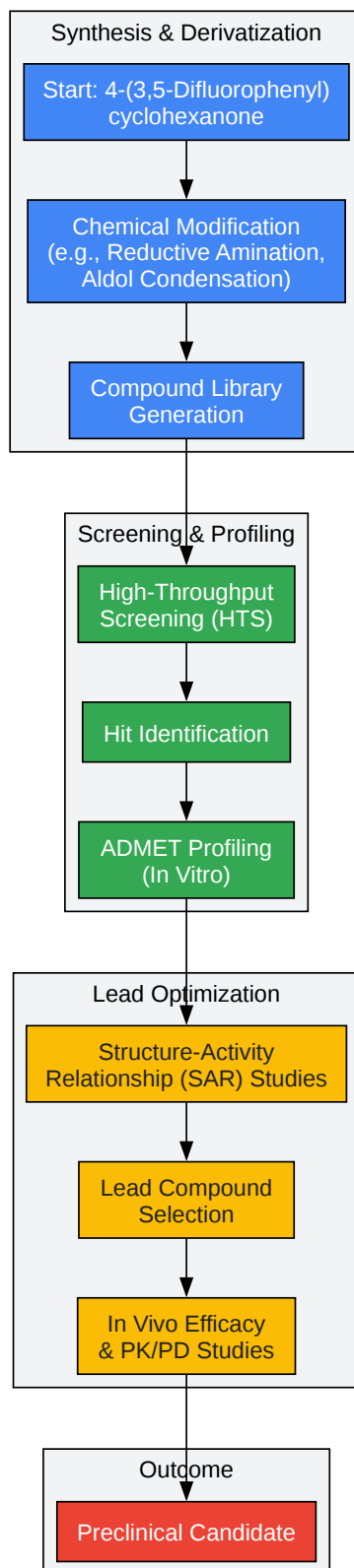
- **Reaction Setup:** To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.^[1]
- **Solvent and Catalyst Addition:** Add the degassed solvent to the flask via syringe, followed by the palladium catalyst (0.01-0.05 eq).
- **Reaction:** Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the coupled product.^[2]
- **Final Step (Hydrolysis/Oxidation):** The resulting enol ether or protected ketone would then be deprotected or oxidized under appropriate conditions to yield the final **4-(3,5-Difluorophenyl)cyclohexanone**.

Applications in Drug Discovery

The 4-(aryl)cyclohexanone scaffold is a valuable pharmacophore in drug design.^[6] The cyclohexanone ring provides a three-dimensional structure that can be functionalized to interact with biological targets, while the difluorophenyl moiety can participate in specific interactions and improve pharmacokinetic properties. This intermediate can be used in the synthesis of inhibitors for various targets, such as kinases or proteases.^{[6][7]}

Logical Workflow: From Intermediate to Lead Compound

The following diagram illustrates a typical workflow for utilizing an intermediate like **4-(3,5-Difluorophenyl)cyclohexanone** in a drug discovery program.



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Caption: Drug discovery workflow using the target intermediate.

This workflow demonstrates the progression from the initial chemical building block through library synthesis, biological screening, and iterative optimization to identify a potential preclinical drug candidate. The versatility of the cyclohexanone core allows for diverse chemical modifications to explore structure-activity relationships thoroughly.

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